molecular formula C18H22BF3N2O2 B1472672 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(2-(trifluoromethyl)-phenyl)ethyl)-1h-pyrazole CAS No. 1604036-77-2

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(2-(trifluoromethyl)-phenyl)ethyl)-1h-pyrazole

Cat. No.: B1472672
CAS No.: 1604036-77-2
M. Wt: 366.2 g/mol
InChI Key: WBOISTXDNBCMDM-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(2-(trifluoromethyl)-phenyl)ethyl)-1h-pyrazole is a complex organic compound that features a boronate ester group and a pyrazole ring. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(2-(trifluoromethyl)-phenyl)ethyl)-1h-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Boronate Ester Group: This step usually involves the reaction of the pyrazole with a boronic acid or boronate ester under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group.

    Reduction: Reduction reactions might target the pyrazole ring or the trifluoromethyl group.

    Substitution: The boronate ester group can participate in substitution reactions, especially in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts are often used in cross-coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, a Suzuki-Miyaura cross-coupling reaction would typically yield a biaryl compound.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used in the formation of complex organic molecules through cross-coupling reactions.

    Catalysis: Can act as a ligand in catalytic processes.

Biology

    Drug Development:

Medicine

    Diagnostic Agents: Could be used in the development of diagnostic agents due to its unique chemical properties.

Industry

    Material Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In the context of cross-coupling reactions, the boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism, which involves the formation of a palladium complex.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in cross-coupling reactions.

    1H-Pyrazole: The parent compound of the pyrazole ring.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[1-[2-(trifluoromethyl)phenyl]ethyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BF3N2O2/c1-12(14-8-6-7-9-15(14)18(20,21)22)24-11-13(10-23-24)19-25-16(2,3)17(4,5)26-19/h6-12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOISTXDNBCMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(2-(trifluoromethyl)-phenyl)ethyl)-1h-pyrazole
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(2-(trifluoromethyl)-phenyl)ethyl)-1h-pyrazole
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(2-(trifluoromethyl)-phenyl)ethyl)-1h-pyrazole
Reactant of Route 4
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(2-(trifluoromethyl)-phenyl)ethyl)-1h-pyrazole
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(2-(trifluoromethyl)-phenyl)ethyl)-1h-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(2-(trifluoromethyl)-phenyl)ethyl)-1h-pyrazole

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